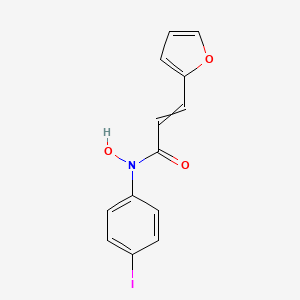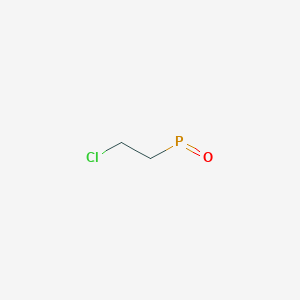![molecular formula C8H10Te B14327437 [(Methyltellanyl)methyl]benzene CAS No. 103680-41-7](/img/structure/B14327437.png)
[(Methyltellanyl)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Methyltellanyl)methyl]benzene is an organotellurium compound featuring a benzene ring substituted with a methyltellanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Methyltellanyl)methyl]benzene typically involves the reaction of benzyl chloride with sodium telluride in the presence of a suitable solvent. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product. The general reaction can be represented as follows:
C6H5CH2Cl+Na2Te→C6H5CH2TeCH3+NaCl
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure higher yields and purity. The use of advanced purification techniques, such as column chromatography, can further enhance the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[(Methyltellanyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide derivatives.
Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are employed for halogenation reactions.
Major Products Formed
Oxidation: Formation of tellurium dioxide derivatives.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
[(Methyltellanyl)methyl]benzene has several scientific research applications:
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Mechanism of Action
The mechanism of action of [(Methyltellanyl)methyl]benzene involves its interaction with various molecular targets and pathways. The tellurium center can participate in redox reactions, influencing the compound’s reactivity and stability. The benzene ring provides a stable aromatic framework, allowing for further functionalization and modification.
Comparison with Similar Compounds
Similar Compounds
[(Methylsulfanyl)methyl]benzene: Contains a sulfur atom instead of tellurium.
[(Methylselanyl)methyl]benzene: Contains a selenium atom instead of tellurium.
[(Methylstannyl)methyl]benzene: Contains a tin atom instead of tellurium.
Uniqueness
[(Methyltellanyl)methyl]benzene is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to its sulfur, selenium, and tin analogs
Properties
CAS No. |
103680-41-7 |
|---|---|
Molecular Formula |
C8H10Te |
Molecular Weight |
233.8 g/mol |
IUPAC Name |
methyltellanylmethylbenzene |
InChI |
InChI=1S/C8H10Te/c1-9-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChI Key |
KMJCTVUYYNACKA-UHFFFAOYSA-N |
Canonical SMILES |
C[Te]CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol](/img/structure/B14327354.png)
![1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)-](/img/structure/B14327367.png)

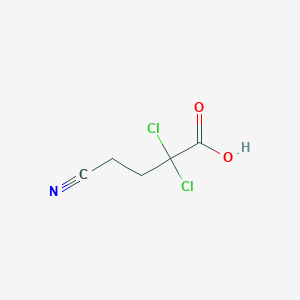
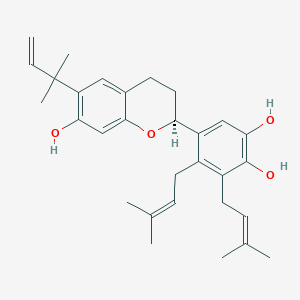
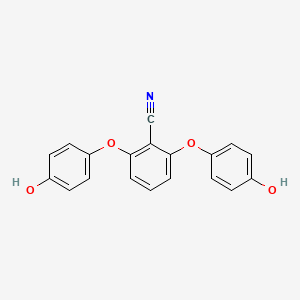
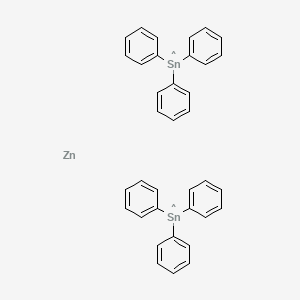
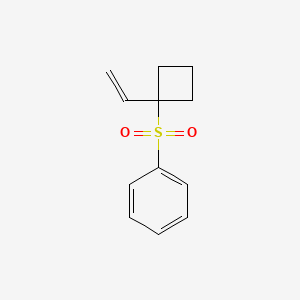
![2-[2-Amino-2-(methylsulfanyl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B14327409.png)

